2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde
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Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of THIQ, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline and its derivatives have been extensively studied . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . These reactions improve the atom economy, selectivity, and yield of the product .Future Directions
The future directions for research on 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde and related compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine and other fields. Given the significant interest in THIQ derivatives due to their diverse biological activities , it is likely that this will continue to be an active area of research.
properties
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(15)13-6-5-12-10(7-13)3-2-4-11(12)8-14/h2-4,8H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOFEBAXWHDMGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192350 |
Source
|
Record name | 5-Isoquinolinecarboxaldehyde, 2-acetyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1268519-64-7 |
Source
|
Record name | 5-Isoquinolinecarboxaldehyde, 2-acetyl-1,2,3,4-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268519-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoquinolinecarboxaldehyde, 2-acetyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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